5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
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Overview
Description
5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The trifluoromethyl group attached to the benzofuran ring imparts significant chemical stability and unique biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzofuran ring followed by the introduction of the trifluoromethyl group through a trifluoromethylation reaction. The final step involves the formation of the spiro structure by reacting the intermediate with a piperidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure and properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The spiro structure provides additional stability and specificity in these interactions, making the compound a potent modulator of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-pyrrolidine] hydrochloride
- 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-azepane] hydrochloride
- 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-morpholine] hydrochloride
Uniqueness
Compared to similar compounds, 5-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride exhibits unique properties due to the presence of the piperidine ring, which enhances its biological activity and stability
Properties
IUPAC Name |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVFWHZASMRJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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